This compound can be classified under heterocyclic compounds, specifically as a nitro-substituted quinazoline derivative. Quinazolines are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific compound 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is studied for its potential therapeutic effects, particularly in cancer research and drug development .
The synthesis of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine typically involves several key steps:
The molecular formula for 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is . The compound features a quinazoline core with a nitro group at position 6 and a phenoxyphenyl group at position 4. The structural representation can be described using InChI notation:
The InChI Key for this compound is UFAXMTYCHLXRRB-UHFFFAOYSA-N.
6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine can undergo various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions utilized.
The mechanism of action for 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets within biological systems. The nitro group is believed to play a significant role in modulating various cellular pathways, potentially affecting processes such as cell proliferation and apoptosis. Ongoing research aims to elucidate the precise molecular targets and mechanisms involved in its biological activity .
The physical properties of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to characterize this compound .
6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine has several notable applications:
The 4-anilinoquinazoline core serves as a versatile template for kinase inhibition. Its planar structure facilitates deep insertion into the hydrophobic cleft of EGFR's ATP-binding site, while the 4-anilino nitrogen forms a critical hydrogen bond with Thr766 in the kinase domain [6] [8]. In 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine, the 4-phenoxyaniline moiety enhances this interaction:
Comparative studies show that 4-phenoxyaniline derivatives exhibit 2–3-fold stronger EGFR affinity than unsubstituted analogs due to these synergistic effects [6]. Table 1 highlights key derivatives and their structural attributes:
Table 1: Structural Features and EGFR Affinity of 4-Anilinoquinazoline Derivatives
Compound | R Group | IC₅₀ (nM) | Key Interactions |
---|---|---|---|
Gefitinib | 3-Chloro-4-fluoro | 33 | Met793, Thr766 |
6-Nitro-N-(4-phenoxyphenyl) | 4-Phenoxyphenyl | 28* | Leu694, Leu820, Thr766 |
N-(3-Bromophenyl) analog | 3-Bromophenyl | 62 | Thr766 (weak hydrophobic extensions) |
Data source: Docking and enzymatic assays from [6] [8]. *Estimated from structural analogs.
The 6-nitro group in quinazoline derivatives is a strategic modification to enhance target engagement and cellular activity:
In cellular assays, 6-nitro derivatives demonstrate 50% lower IC₅₀ values in HCT-116 colon cancer cells than their 6-hydrogen or 6-methyl counterparts, attributable to enhanced kinase inhibition and cellular uptake [6]. Table 2 compares substituent effects:
Table 2: Impact of Quinazoline C6 Substituents on Biological Activity
C6 Substituent | EGFR IC₅₀ (nM) | HCT-116 Cell Growth Inhibition (IC₅₀, μM) | LogP |
---|---|---|---|
Nitro (-NO₂) | 28 | 1.4 | 4.9 |
Hydrogen (-H) | 105 | 3.8 | 3.2 |
Methyl (-CH₃) | 89 | 2.9 | 3.7 |
Methoxy (-OCH₃) | 67 | 2.1 | 3.5 |
Source: Enzymatic and cytotoxicity data from [6].
The N-(4-phenoxyphenyl) group confers dual advantages: improved pharmacokinetics and expanded target coverage. Derivatives bearing this moiety inhibit multiple oncogenic kinases, including VEGFR-2 and PDGFR-β, broadening their antitumor efficacy [6] [8]:
Table 3 summarizes key biological data for this derivative class:
Table 3: Anticancer Activity of N-(4-Phenoxyphenyl)quinazolin-4-amine Derivatives
Cell Line | Histotype | IC₅₀ (μM) | Mechanistic Effects |
---|---|---|---|
HCT-116 | Colon carcinoma | 1.4 | G2/M arrest (70%), Caspase-3 activation |
A549 | Lung adenocarcinoma | 1.6 | EGFR autophosphorylation inhibition (92%) |
MDA-MB-231 | Breast adenocarcinoma | 4.2* | Moderate VEGFR-2 inhibition |
Source: Primary data from [6]. *Estimated from structural analogs.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1